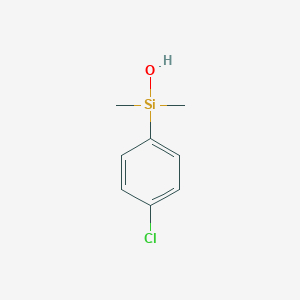

Dimethyl(4-chlorophenyl)silanol

Description

Significance within Functionalized Arylsilanols

Functionalized arylsilanols are a class of organosilicon compounds that have become increasingly important in various fields of chemistry. nih.gov Dimethyl(4-chlorophenyl)silanol stands out within this class due to the specific combination of its functional groups. The hydroxyl group attached to the silicon atom is a key feature of all silanols, enabling them to participate in hydrogen bonding and act as precursors for silica-based materials. sigmaaldrich.comrsc.org

The "aryl" component, in this case, the 4-chlorophenyl group, significantly modifies the properties of the silanol (B1196071). The electron-withdrawing nature of the chlorine atom on the phenyl ring impacts the reactivity of the silanol group. This functionalization is crucial in the context of crystal engineering, which focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.org The specific arrangement of atoms in this compound allows for the formation of predictable supramolecular structures through hydrogen bonding and other non-covalent interactions. acs.orgwikipedia.org

Furthermore, arylsilanols, including this compound, are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.gov These reactions are fundamental in creating complex organic molecules, including pharmaceuticals and advanced materials. The ability of arylsilanols to undergo these transformations highlights their importance as versatile intermediates. sigmaaldrich.comnih.gov

A common synthetic route to produce this compound involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with dichlorodimethylsilane (B41323), followed by hydrolysis. This method provides a reliable pathway to this important functionalized arylsilanol.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁ClOSi |

| Molecular Weight | 186.71 g/mol |

| CAS Number | 18246-04-3 |

Research Trajectories and Academic Relevance in Silicon Chemistry

The study of this compound and related functionalized arylsilanols is an active area of research in silicon chemistry. Current investigations are exploring several promising directions.

One major research trajectory is focused on the development of new and more efficient synthetic methods for creating functionalized arylsilanols. nih.gov This includes exploring alternative catalysts and reaction conditions to improve yields and reduce waste. The de novo synthesis of fully heteroleptic all-carbon substituted silanes from various organometallic reagents represents a significant advancement in this area. chemrxiv.org

Another significant area of research is the application of these compounds in materials science. The ability of silanols to form robust siloxane networks through condensation reactions makes them ideal precursors for the synthesis of specialized polymers and hybrid organic-inorganic materials. sigmaaldrich.com Researchers are investigating how the incorporation of the 4-chlorophenyl group affects the thermal, mechanical, and optical properties of these materials.

Furthermore, the field of supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, is a fertile ground for research involving this compound. nih.govyoutube.com The predictable hydrogen bonding patterns of silanols are being exploited to construct intricate and functional supramolecular assemblies. acs.orgwikipedia.org These assemblies have potential applications in areas such as molecular recognition, catalysis, and the development of "smart" materials that respond to environmental stimuli. The study of intermolecular interactions in the context of crystal packing is a key aspect of this research. wikipedia.org

The academic relevance of this compound is underscored by its role as a model compound for understanding fundamental principles of silicon chemistry. By studying its reactivity and structural characteristics, chemists can gain deeper insights into the behavior of more complex organosilicon systems. sigmaaldrich.com This knowledge is crucial for the rational design of new silicon-based molecules and materials with tailored functionalities.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-hydroxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClOSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSUCCLZUOSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557335 | |

| Record name | (4-Chlorophenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18246-04-3 | |

| Record name | (4-Chlorophenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Dimethyl 4 Chlorophenyl Silanol

Hydrolytic Routes for Silanol (B1196071) Formation

The synthesis of silanols, such as dimethyl(4-chlorophenyl)silanol, is commonly achieved through the hydrolysis of corresponding chlorosilane or alkoxysilane precursors. nih.gov This process involves the cleavage of a silicon-halogen or silicon-alkoxy bond and the subsequent formation of a silicon-hydroxyl (Si-OH) bond. The reactivity of the starting silane (B1218182) is a crucial factor, with chlorosilanes generally exhibiting higher reactivity towards hydrolysis compared to alkoxysilanes. researchgate.net

Synthesis from Chlorosilane Precursors

The hydrolysis of chlorosilanes is a direct and widely utilized method for the preparation of silanols. nih.gov The reaction readily proceeds with water, cleaving the Si-Cl bond to form a silanol and hydrogen chloride. researchgate.net However, the silanols formed are often unstable and can readily undergo self-condensation to form siloxanes (-Si-O-Si- linkages), especially under harsh conditions. researchgate.netnih.gov Therefore, careful control of reaction parameters is essential to favor the formation of the desired silanol and minimize the formation of disiloxane (B77578) byproducts. nih.gov

A common and versatile method for creating the silicon-carbon bond necessary for aryl-substituted silanols involves the use of Grignard reagents. Specifically, the synthesis of this compound can be initiated by the reaction of an arylmagnesium bromide, in this case, 4-chlorophenylmagnesium bromide, with a suitable chlorosilane. The less reactive nature of organomagnesium reagents compared to organolithium compounds often necessitates specific reaction conditions, such as elevated temperatures or longer reaction times, to ensure the completion of the nucleophilic substitution. orgsyn.org

The Grignard reagent, formed from the reaction of an aryl halide with magnesium metal, acts as a nucleophile, attacking the electrophilic silicon atom of the chlorosilane. This displaces a chloride ion and forms the desired aryl-silicon bond. The choice of chlorosilane is critical; for the synthesis of this compound, dichlorodimethylsilane (B41323) is a logical starting material. The initial reaction would yield dimethyl(4-chlorophenyl)chlorosilane.

It is important to note that the Grignard reaction itself is typically carried out under anhydrous conditions to prevent the premature hydrolysis of the Grignard reagent or the chlorosilane. The subsequent hydrolysis of the resulting chlorosilane intermediate is then performed in a separate step to generate the final silanol product.

Following the formation of dimethyl(4-chlorophenyl)chlorosilane via the Grignard reaction, the crucial step is its controlled hydrolysis to yield this compound. This step involves the reaction of the chlorosilane with water. The lone pair of electrons on the oxygen atom of water attacks the silicon atom, leading to the displacement of the chloride ion and the formation of the silanol.

The hydrolysis of dimethyldichlorosilane, a related compound, is known to produce dimethylsilanediol, which then undergoes condensation polymerization to form straight-chain polymers. doubtnut.com To obtain the desired monosilanol, this compound, and prevent the formation of disiloxanes through condensation, the hydrolysis must be carefully managed. nih.gov This often involves using a stoichiometric amount of water and controlling the reaction temperature. google.com The use of a non-polar solvent can also be beneficial in modulating the reaction rate and selectivity.

Reaction Parameters in Hydrolytic Synthesis

The successful synthesis of silanols via hydrolytic routes is highly dependent on the careful control of various reaction parameters. These parameters influence not only the rate of the desired hydrolysis reaction but also the extent of competing side reactions, primarily the condensation of the newly formed silanol to a siloxane.

The choice of solvent and the amount of water used are paramount in directing the outcome of the hydrolysis reaction. The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate. researchgate.net In many cases, a mixture of a non-polar solvent, such as xylene, and a more polar solvent, like acetone, is employed to achieve a balance of reactivity and selectivity. researchgate.net The use of a non-polar solvent can help to moderate the highly reactive nature of the hydrolysis.

Furthermore, the stoichiometry of water addition is a key strategy to control the extent of reaction and prevent unwanted condensation. Using a stoichiometric or slightly less than stoichiometric amount of water relative to the chlorosilane can limit the availability of water for the subsequent condensation of the silanol. google.com This controlled addition of water is a well-established method to favor the formation of the desired silanol and minimize the production of polysiloxane hydrolyzates. google.com The use of anhydrous solvents in the preceding steps, such as the Grignard reaction, is also essential to prevent any premature and uncontrolled hydrolysis.

Catalytic Enhancement of Hydrolysis (e.g., Triethylamine, Cesium Carbonate)

The hydrolysis of halo- or alkoxysilanes is a primary route to silanols. This reaction is often accelerated and controlled by catalysts. The addition of a base is standard practice to neutralize the acidic byproduct (e.g., HCl from a chlorosilane), which can otherwise catalyze the self-condensation of the desired silanol product into a disiloxane.

Triethylamine is a commonly used organic base in these hydrolyses. Its role is primarily to act as an acid scavenger. By neutralizing the hydrogen chloride generated during the hydrolysis of a chlorosilane, it shifts the reaction equilibrium towards the silanol product and prevents acid-catalyzed side reactions.

Cesium Carbonate (Cs₂CO₃) can also be employed to facilitate the formation of silanols, often for subsequent in-situ reactions. For instance, in palladium-catalyzed cross-coupling reactions, Cs₂CO₃ is used to generate a highly nucleophilic silanolate from the corresponding silanol. sigmaaldrich.com This demonstrates its utility in activating the silanol group for further transformations. sigmaaldrich.com Excellent yields have been reported in the coupling of (4-methoxyphenyl)dimethylsilanol (B1337787) with various aryl halides using Cs₂CO₃ to generate the silanolate in situ. sigmaaldrich.com

| Catalyst/Base | Function | Typical Application |

| Triethylamine | Acid Scavenger | Hydrolysis of chlorosilanes |

| Cesium Carbonate | Base, Silanolate Formation | In-situ generation of silanolates for cross-coupling reactions sigmaaldrich.com |

Post-Synthesis Purification Strategies for Silanol Derivatives

The purification of silanols is critical due to their propensity to undergo self-condensation to form siloxanes, especially in the presence of acid or base traces. nih.gov

Common purification techniques include:

Column Chromatography : This is a widely used method for purifying silanols. Silica (B1680970) gel is a common stationary phase, and mixtures of non-polar and moderately polar solvents, such as petroleum ether/ethyl acetate, are used as the eluent. mdpi.com

Vacuum Distillation : For thermally stable and relatively volatile silanols, distillation under reduced pressure can be an effective purification method. This technique was successfully used to purify the related compound (chloromethyl)dimethylphenylsilane. orgsyn.org

The choice of method depends on the physical properties of the specific silanol (e.g., boiling point, stability) and the nature of the impurities. Careful control of conditions, such as temperature and pH, is essential to prevent the degradation of the product during purification. acs.org

Oxidation-Based Synthesis of Organosilanols

An increasingly important alternative to hydrolysis is the direct oxidation of hydrosilanes (compounds containing a Si-H bond). This approach avoids the use of halogenated precursors and the stoichiometric generation of salt byproducts.

Hydroxylation of Hydrosilanes

The catalytic oxidation of the Si-H bond is a green and sustainable alternative to conventional methods. researchgate.net The Si-H bond is weaker than a corresponding C-H bond, allowing for selective oxidation. nih.gov A variety of transition-metal catalysts have been developed to facilitate this transformation using oxidants like hydrogen peroxide (H₂O₂) or water. acs.orgresearchgate.net

Manganese-based catalysts, in particular, have shown promise. Li and coworkers developed a system using Mn(ClO₄)₂·6H₂O and an electron-rich ligand that efficiently oxidizes hydrosilanes to silanols in high yields (80-98%) using H₂O₂ as the oxidant, without forming disiloxane byproducts. researchgate.net Another manganese carbonyl complex, [MnBr(CO)₅], has been used as a precatalyst for the oxidation of silanes using water as the oxidant, producing H₂ as a valuable byproduct. rsc.org

| Catalyst System | Oxidant | Key Features |

| Mn(ClO₄)₂·6H₂O / 4,4'-diaminobipyridine | H₂O₂ | High efficiency for mono- and dihydrosilanes; avoids disiloxane formation. researchgate.net |

| [MnBr(CO)₅] | H₂O | Uses water as the oxidant, generating H₂ gas. rsc.org |

| Palladium on Carbon | H₂O | Well-known heterogeneous catalyst for hydrolysis of hydrosilanes. acs.org |

| Homogeneous Rh, Ir, Ru, Fe, Co, Cu catalysts | H₂O or other oxidants | A wide range of transition metals have been shown to catalyze the reaction. acs.orgrsc.org |

Visible-Light-Induced Aerobic Oxidation

A significant advancement in green chemistry is the use of visible light to drive the aerobic oxidation of silanes. iaea.orgsciengine.com These methods are often metal-free, employing organic dyes as photocatalysts and atmospheric oxygen as the terminal oxidant. iaea.orgthieme-connect.com

Researchers have reported the use of catalysts like Rose Bengal (2 mol%) and Eosin Y under blue light irradiation. iaea.orgthieme-connect.comresearchgate.net These reactions are cost-effective, efficient (often yielding >90% product), and scalable. iaea.orgresearchgate.net The process typically involves the photocatalyst absorbing light and activating molecular oxygen, which then leads to the oxidation of the hydrosilane to the corresponding silanol. iaea.orgthieme-connect.com

Biocatalytic Approaches (e.g., Silicatein-α mediated reactions)

Nature has provided enzymes that can be harnessed for organosilicon chemistry. Biocatalytic methods offer high selectivity under mild reaction conditions.

Silicatein-α , an enzyme isolated from marine sponges, naturally catalyzes the hydrolysis and condensation of silicon-oxygen bonds to form the sponge's silica skeleton. pnas.orgnih.gov This enzyme possesses a catalytic triad (B1167595) of Serine-Histidine-Aspartic acid, similar to serine proteases. chemrxiv.orgnih.gov It has been shown to catalyze the hydrolysis of silyl (B83357) ethers and the condensation of organosilanols and alcohols, demonstrating its potential as a biocatalyst for organosiloxane chemistry under environmentally benign conditions. pnas.org

Other enzymes, such as cytochrome P450 monooxygenases , have also been repurposed for this task. A wild-type cytochrome P450 (P450BM3) was found to have the ability to oxidize hydrosilanes to silanols. nih.gov Through directed evolution, its efficiency was significantly enhanced. nih.gov Computational studies suggest the mechanism proceeds through hydrogen atom abstraction from the silicon by an iron-oxene intermediate, followed by a hydroxyl rebound to form the silanol product. nih.gov This biocatalytic route is highly selective for the Si-H bond and avoids the formation of disiloxane byproducts. nih.govacs.org

Alternative Synthetic Pathways

Beyond traditional hydrolysis and oxidation, other novel methods are emerging. One such method is the electrochemical hydrolysis of hydrosilanes . This approach uses an electrical current to drive the reaction under mild and neutral conditions. A reported protocol employs N-hydroxyphthalimide (NHPI) as a hydrogen-atom transfer (HAT) mediator, which is crucial for promoting the generation of a silyl cation species that then reacts with water to form the silanol. researchgate.net This method demonstrates high chemoselectivity and tolerance for various functional groups. researchgate.net

Hydrogenation of Silyl Formates

A notable and sustainable methodology for the co-production of silanols and methanol (B129727) involves the hydrogenation of silyl formates. rsc.orgkaist.ac.kr Silyl formates can be derived from the reaction of hydrosilanes with carbon dioxide, positioning this process as a valuable route for CO2 utilization. rsc.orgresearchgate.net The core of this method is the catalytic hydrogenation of the silyl formate, which effectively cleaves the Si-O-C=O linkage to yield the corresponding silanol and methanol. rsc.org

Mechanistic studies have revealed that this transformation can be efficiently catalyzed by ruthenium pincer complexes. researchgate.net The reaction proceeds under hydrogen pressure and elevated temperatures. rsc.org For instance, the hydrogenation of various silyl formates using a specific ruthenium complex (complex 3 in the source material) was successfully carried out at 150 °C with 10 bar of H2 pressure in a tetrahydrofuran (B95107) (THF) solvent. rsc.org The process has been shown to be effective for a range of substituted aryl silyl formates, yielding the desired silanols in good to excellent yields. rsc.org

Understanding the reaction mechanism has also led to process optimization. It was discovered that the addition of a small quantity of methanol can enhance the reaction's efficiency. rsc.org This process represents a sustainable pathway, transforming a CO2-derived intermediate into two valuable chemical building blocks: silanols for materials science and polymer chemistry, and methanol, a key fuel and chemical feedstock. researchgate.net

| Substrate (Silyl Formate) | Product (Silanol) | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Triethylsilyl formate | Triethylsilanol | Not specified | 1 mol% catalyst, THF, 150 °C, 4 h | rsc.org |

| Dimethyl(phenyl)silyl formate | Dimethyl(phenyl)silanol | 85 | 1 mol% catalyst, THF, 150 °C, 10 bar H₂, 12 h | rsc.org |

| Dimethyl(2-methylphenyl)silyl formate | Dimethyl(2-methylphenyl)silanol | 82 | 1 mol% catalyst, THF, 150 °C, 10 bar H₂, 12 h | rsc.org |

| Dimethyl(4-methoxyphenyl)silyl formate | Dimethyl(4-methoxyphenyl)silanol | 76 | 1 mol% catalyst, THF, 150 °C, 80 bar H₂, 12 h | rsc.org |

| Dimethyl(4-trifluoromethylphenyl)silyl formate | Dimethyl(4-trifluoromethylphenyl)silanol | 68 | 1 mol% catalyst, THF, 150 °C, 10 bar H₂, 12 h | rsc.org |

Emerging Methodologies in Organosilane Synthesis

The field of organosilicon chemistry is continually evolving, with new methodologies emerging that offer improved efficiency, selectivity, and functional group tolerance compared to traditional methods like Grignard reactions. ccspublishing.org.cnnih.gov These advanced strategies provide novel pathways to organosilanes and their derivatives, including silanols.

Visible-Light-Mediated Synthesis: A metal-free approach for the synthesis of silanols from hydrosilanes has been developed using visible light and an organoboron catalyst. mdpi.com This photooxidation process operates under mild conditions and demonstrates a broad substrate scope, successfully converting various aryl and alkyl silanes into their corresponding silanols in good yields. mdpi.com The gram-scale synthesis of triphenylsilanol (B1683266) has been demonstrated, highlighting the potential for larger-scale applications. mdpi.com

Deborylative Silylation: A transition-metal-free silylation of organoboronates offers another innovative route to organosilanes. nih.gov This method utilizes a simple alkoxide base to promote the reaction between benzylic organoboronates and chlorosilanes. nih.gov The process is characterized by its operational simplicity, broad substrate scope, and excellent functional group compatibility, providing a complementary platform for generating diverse organosilanes. nih.gov

Radical-Mediated Silylation: Free-radical chemistry has been harnessed to create new C-Si bonds. ccspublishing.org.cn These methods often operate under metal-free conditions. For example, the direct C-H bond silylation of electron-deficient N-heteroaromatics can be achieved using a radical initiator. ccspublishing.org.cn Another approach involves the copper-catalyzed direct silylation of olefins and silanes, which proceeds through a radical pathway and exhibits good functional group tolerance. ccspublishing.org.cn

Advanced Silylating Reagents: To circumvent the use of hazardous and pyrophoric reagents like silyllithium, new silylating agents have been developed. rameshrasappan.com Stable, solid silylzinc reagents can be synthesized directly from silyl halides and stored for extended periods. rameshrasappan.com These reagents have proven effective in a variety of transformations, including the synthesis of acylsilanes, allylsilanes, and aryl silanes, offering a safer and more economical alternative. rameshrasappan.com

Hydrosilylation: The hydrosilylation of alkenes, often catalyzed by platinum or rhodium complexes, remains a cornerstone of organosilane synthesis. zmsilane.com This method involves the addition of a silicon-hydride bond across a double bond. zmsilane.com The choice of catalyst is crucial for controlling the reaction's efficiency and selectivity, allowing for the precise functionalization required in applications like biomedical materials. zmsilane.com

| Methodology | Key Features | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Visible-Light Photooxidation | Metal-free, mild conditions | Organoboron catalyst, visible light | mdpi.com |

| Deborylative Silylation | Transition-metal-free, uses organoboronates | Alkoxide base (e.g., KOtBu), chlorosilanes | nih.gov |

| Radical Silylation | Metal-free or transition-metal-catalyzed C-H or C=C functionalization | Radical initiators (e.g., DTBP), Copper catalysts | ccspublishing.org.cn |

| Advanced Silylating Reagents | Avoids pyrophoric precursors (e.g., silyllithium) | Solid silylzinc reagents (e.g., Me₃SiZnI) | rameshrasappan.com |

| Hydrosilylation | Addition of Si-H across C=C bonds | Platinum or rhodium complexes | zmsilane.com |

Reactivity Profiles and Transformation Pathways of Dimethyl 4 Chlorophenyl Silanol

Condensation Reactions and Polysiloxane Formation

The transformation of Dimethyl(4-chlorophenyl)silanol into polysiloxanes is primarily driven by condensation reactions. These reactions involve the elimination of a water molecule from two silanol (B1196071) groups, leading to the formation of a stable siloxane bond (Si-O-Si).

Dimerization and Oligomerization Processes of Silanols

The initial step in the formation of polysiloxanes from this compound is its dimerization and subsequent oligomerization. The presence of the chlorine atom on the phenyl ring influences the reactivity of the silanol group. The dimerization process involves the condensation of two molecules of this compound to form the corresponding disiloxane (B77578). This dimer can then react with other silanol molecules to form trimers, tetramers, and larger oligomers. This process is a step-growth polymerization, where the chain length gradually increases over time.

Kinetics and Mechanisms of Silanol Condensation

The rate and pathway of silanol condensation are influenced by several factors, including the reaction conditions and the nature of the substituents on the silicon atom.

The condensation of silanols can be catalyzed by both acids and bases.

Acid Catalysis: In the presence of an acid, a proton attacks the oxygen atom of a silanol group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol molecule.

Base Catalysis: Under basic conditions, a hydroxide (B78521) ion deprotonates a silanol group to form a silanolate anion. This anion is a potent nucleophile that readily attacks another neutral silanol molecule.

The rate of condensation is generally faster under basic conditions compared to acidic conditions.

The primary reaction in the polymerization of this compound is the formation of siloxane bridges (Si-O-Si). However, under certain conditions, other types of linkages can be formed. For instance, reactions with diols can lead to the formation of Si-O-C-Si bridges, incorporating organic spacers into the polysiloxane backbone. This allows for the modification of the polymer's properties, such as its flexibility and thermal stability.

Cross-Linking and Polymerization for Silicones

To form high-molecular-weight silicones, this compound can be co-polymerized with other silanes or siloxanes that have more than two reactive sites. For instance, the inclusion of a trifunctional silane (B1218182), such as a trichlorosilane, can lead to the formation of a cross-linked network structure. This cross-linking is essential for producing silicone elastomers and resins with robust mechanical properties. The degree of cross-linking can be controlled to tailor the final properties of the silicone material, ranging from soft gels to hard, brittle resins.

Substitution and Oxidation-Reduction Chemistry

The reactivity of this compound is characterized by transformations at both the chlorophenyl ring and the silanol group. These reactions include nucleophilic substitution, oxidation, and reduction, which are fundamental to its application in materials science and as a synthetic intermediate.

Nucleophilic Substitution at the Chlorophenyl Group

The chlorophenyl group of this compound can, in principle, undergo nucleophilic aromatic substitution. However, simple aryl halides like chlorobenzene (B131634) are notably resistant to such reactions under standard laboratory conditions. libretexts.orgchemguide.co.uk This reduced reactivity is attributed to two primary factors: the increased strength of the carbon-chlorine bond due to partial double bond character from resonance with the aromatic ring, and the electronic repulsion between the electron-rich benzene (B151609) ring and an incoming nucleophile. libretexts.orgchemguide.co.uk

For substitution to occur, harsh industrial conditions such as high temperatures and pressures are typically required. chemguide.co.uk Alternatively, the presence of strong electron-withdrawing groups at the ortho and para positions of the aromatic ring can activate the halide towards nucleophilic attack. quora.comvaia.com In the case of this compound, the dimethylsilanol group's electronic influence on the aromatic ring is a key factor. The electron-withdrawing nature of the chloro substituent itself somewhat enhances the electrophilicity at the silicon center and can influence the reactivity of the aryl group in processes like cross-coupling reactions. While direct substitution of the chlorine atom is challenging, the presence of the silanol functionality opens up alternative pathways for functionalization, often through metal-catalyzed cross-coupling reactions where the silanol is converted to a more reactive silanolate.

Table 1: Factors Affecting Nucleophilic Substitution on the Chlorophenyl Group

| Factor | Description | Impact on Reactivity |

|---|---|---|

| C-Cl Bond Strength | Resonance between the chlorine lone pairs and the phenyl ring gives the C-Cl bond partial double bond character, making it stronger than in alkyl halides. libretexts.orgdoubtnut.com | Decreases reactivity. |

| Ring Electronics | The delocalized π-electron system of the benzene ring repels incoming nucleophiles. chemguide.co.uk | Decreases reactivity. |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO₂) at ortho/para positions can stabilize the intermediate Meisenheimer complex, facilitating substitution. vaia.com | Increases reactivity. |

| Reaction Conditions | High temperatures and pressures can overcome the activation energy barrier. chemguide.co.uk | Increases reactivity. |

Oxidation of the Silanol Moiety to Silanone Derivatives

The silicon-hydroxyl (Si-OH) bond in this compound can be oxidized to form a silicon-oxygen double bond (Si=O), yielding a silanone derivative. Silanones are highly reactive species and are typically transient intermediates. The oxidation of silanols is a less common transformation compared to their condensation.

The generation of silanones often involves the oxidation of the corresponding hydrosilanes (compounds containing an Si-H bond). Various oxidizing agents and catalytic systems have been developed for the conversion of silanes to silanols, which can be seen as a related oxidative process. nih.gov For the direct oxidation of a silanol, specific conditions are required to prevent the common side reaction of self-condensation to form a disiloxane. The process can be envisioned as the removal of a hydrogen atom from the hydroxyl group and a hydrogen atom from one of the methyl groups or the phenyl ring, though the more plausible pathway involves the formation of an intermediate that subsequently eliminates a stable molecule. Due to their high reactivity, silanones readily undergo further reactions, such as dimerization or trapping by other reagents.

Reduction Pathways to Silyl (B83357) Ethers

The conversion of a silanol to a silyl ether is a crucial transformation in organosilicon chemistry. While termed a "reduction pathway" in some contexts, this transformation is more accurately described as a condensation or etherification reaction, where the hydroxyl group of the silanol reacts with an alcohol to form a silyl ether (Si-O-C) and water.

This process can be catalyzed by either acids or bases. google.com The general reaction is: (CH₃)₂(4-ClC₆H₄)Si-OH + R-OH ⇌ (CH₃)₂(4-ClC₆H₄)Si-O-R + H₂O

Another significant pathway is the dehydrocoupling reaction between a silanol and a hydrosilane, often catalyzed by transition metals, which yields a siloxane and dihydrogen gas. researchgate.net The formation of silyl ethers from this compound allows for the introduction of a wide variety of organic groups (R), effectively using the silanol as a protecting group or as a reactive handle for further functionalization. organic-chemistry.orgresearchgate.net

Acid-Base Properties and Silanolate Chemistry

The acidic nature of the Si-OH proton and the subsequent formation of silanolate anions are central to the chemistry of this compound, dictating its behavior in many synthetic applications.

Comparative Acidity and Basicity with Alcohol Analogs

Silanols are generally more acidic than their carbon-based alcohol counterparts. masterorganicchemistry.com For instance, the pKa of ethanol (B145695) is approximately 16, whereas typical trialkylsilanols have pKa values in the range of 13-14. This increased acidity is observed despite carbon being more electronegative than silicon. The acidity of phenols (pKa ≈ 10) is significantly higher than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion. youtube.comlibretexts.org

The acidity of arylsilanols, such as this compound, is further enhanced compared to alkylsilanols. The electron-withdrawing effect of the chlorophenyl group helps to stabilize the negative charge on the oxygen atom upon deprotonation. This stabilization makes the hydroxyl proton more easily abstracted by a base. In contrast, electron-donating alkyl groups on an alcohol destabilize the corresponding alkoxide anion, making the alcohol less acidic. savemyexams.com While the silanol is a stronger acid, the basicity of the resulting silanolate is comparable to that of an alkoxide.

Table 2: Comparison of Acidity (pKa)

| Compound | General Structure | Typical pKa | Key Stabilizing Factor of Conjugate Base |

|---|---|---|---|

| Tertiary Alcohol | R₃C-OH | ~18-19 | None (Alkyl groups are destabilizing) |

| Primary Alcohol | RCH₂-OH | ~16 | Minimal inductive effects |

| Phenol | Ar-OH | ~10 | Resonance stabilization libretexts.org |

| Trialkylsilanol | R₃Si-OH | ~13-14 | d-orbital participation / polarizability of Si |

| Arylsilanol | ArSiR₂-OH | ~10-12 | Inductive effect and potential resonance |

Formation and Reactivity of Siloxide (Silanolate) Species

Due to its enhanced acidity, this compound can be readily deprotonated by a suitable base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), to form the corresponding sodium or cesium dimethyl(4-chlorophenyl)silanolate. sigmaaldrich.com This anionic species is also referred to as a siloxide.

(CH₃)₂(4-ClC₆H₄)Si-OH + Base → (CH₃)₂(4-ClC₆H₄)Si-O⁻ M⁺ + H-Base⁺

The formation of the silanolate is a critical activation step for many reactions. The resulting siloxide is a potent nucleophile at the oxygen atom and is a key intermediate in the synthesis of siloxanes and silyl ethers. More importantly, activated silanolates are widely used in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. sigmaaldrich.com In these reactions, the silanolate acts as the organometallic partner, transferring its organic group (the 4-chlorophenyl-dimethylsilyl group or just the 4-chlorophenyl group after Si-C bond cleavage) to another substrate. Isolable sodium silanolates have been synthesized and shown to be effective reagents for these transformations. sigmaaldrich.comchemrxiv.org

Influence of Aryl Substituents on Electronic Effects and Acidity

The electronic properties of aryl substituents significantly impact the reactivity and acidity of silanols like this compound. The hydroxy group of a silanol is generally more acidic than its carbon-based counterpart, the carbinol. kyoto-u.ac.jp This increased acidity is attributed to the "alpha effect" of the silicon atom. kyoto-u.ac.jp

The presence of a 4-chlorophenyl group, an electron-withdrawing substituent, further enhances the acidity of the silanol. This effect is due to the stabilization of the resulting silanolate anion through inductive electron withdrawal by the chlorine atom. Studies on the gas-phase acidity of various substituted silanols have provided quantitative insights into these electronic effects. acs.org The electron-withdrawing nature of the chloro substituent also influences the reactivity of the silanol group in various chemical transformations, including condensation and cross-coupling reactions.

Table 1: Comparison of Acidity

| Compound | pKa (in H₂O) | Reference |

| Trimethylsilanol | 11 | kyoto-u.ac.jp |

| Triethylsilanol | 13.63 ± 0.07 | kyoto-u.ac.jp |

| tert-Butanol | 19 | kyoto-u.ac.jp |

This table illustrates the higher acidity of silanols compared to analogous alcohols.

Metal-Catalyzed Transformations

This compound is a versatile substrate in a variety of metal-catalyzed reactions, owing to the reactivity of both the silanol moiety and the carbon-chlorine bond.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilicon compounds and organic halides. wikipedia.org this compound and its derivatives are effective coupling partners in this reaction. kyoto-u.ac.jpacs.orgmdpi.com The reaction typically involves the activation of the carbon-silicon bond, which is less polarized and relatively inert compared to other organometallic reagents. acs.org

The general mechanism of the Hiyama coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide. wikipedia.org

Transmetalation: The activated organosilane transfers its organic group to the palladium(II) complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.org

The efficiency of the Hiyama coupling is influenced by the nature of the substituents on the arylsilanol. For instance, electron-donating groups on the aryl ring can enhance reaction rates. Conversely, sterically hindered substrates may exhibit lower reactivity. arkat-usa.org The choice of the palladium catalyst and ligands is also crucial for achieving high yields and good functional group tolerance. mdpi.comarkat-usa.org Modern advancements have expanded the substrate scope to include a wide range of aryl and heteroaryl halides. mdpi.comsigmaaldrich.com

Table 2: Examples of Hiyama Coupling Reactions

| Aryl Halide | Organosilane | Catalyst/Conditions | Product | Yield | Reference |

| Aryl Iodides | (4-methoxyphenyl)dimethylsilanol (B1337787) | Pd₂(dba)₃·CHCl₃, Ph₃As, Cs₂CO₃, dioxane | Biaryl | Excellent | sigmaaldrich.com |

| Aryl Bromides | (4-methoxyphenyl)dimethylsilanol | Pd(OAc)₂, dppb, Cs₂CO₃, toluene | Biaryl | Excellent | sigmaaldrich.com |

| Aryl Chlorides | Aryltrifluorosilanes | Pd(OAc)₂, XPhos | Biaryl | Good to Excellent (71-94%) | mdpi.com |

This table showcases the versatility of the Hiyama coupling with different substrates and conditions.

Activation of the C-Si bond is a critical step in the Hiyama coupling. organic-chemistry.org Two primary strategies are employed:

Fluoride (B91410) Activation: Fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly used activators. youtube.com The fluoride ion attacks the silicon atom, forming a hypervalent pentacoordinate silicate (B1173343) species. acs.orgyoutube.com This intermediate is more nucleophilic and readily undergoes transmetalation with the palladium complex. acs.org

Basic Activation (Hiyama-Denmark Coupling): An alternative, fluoride-free approach, known as the Hiyama-Denmark coupling, utilizes a base to deprotonate the silanol, forming a more reactive silanolate. organic-chemistry.org This method is particularly advantageous when working with substrates containing fluoride-sensitive functional groups, such as silyl protecting groups. sigmaaldrich.comorganic-chemistry.org The reaction is believed to proceed through a palladium silanolate complex. organic-chemistry.org

The strategic use of directing groups and metal catalysts can achieve regioselective functionalization of molecules containing the this compound moiety. For instance, in aryl azole systems, the azole nitrogen can direct ortho-metalation, allowing for subsequent functionalization at a specific position on the aryl ring. nih.gov While challenging due to the acidity of the heterocycle itself, the use of sterically hindered metal-amide bases in non-coordinating solvents can favor the desired regioselectivity. nih.gov This approach enables the synthesis of complex, polysubstituted aromatic compounds. nih.gov

Beyond being a substrate, this compound and related silanols can play other important roles in catalysis.

Nucleophilic Water Surrogates: Silanols can act as nucleophilic surrogates for water in certain reactions. kyoto-u.ac.jp Their distinct acidity and steric bulk, compared to water, can lead to unique selectivity in the delivery of oxygen functional groups. kyoto-u.ac.jp

Ligands: The silanol group can coordinate to metal centers, and in some cases, act as a ligand. For example, the formation of a palladium silanolate complex is a key step in the Hiyama-Denmark coupling. kyoto-u.ac.jporganic-chemistry.org The electronic and steric properties of the silanol can influence the stability and reactivity of the catalytic species.

Advanced Spectroscopic Characterization and Structural Analysis of Dimethyl 4 Chlorophenyl Silanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organosilicon compounds like Dimethyl(4-chlorophenyl)silanol. It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of this compound. The spectra provide characteristic signals for the methyl, 4-chlorophenyl, and silanol (B1196071) (Si-OH) groups.

For this compound, one would anticipate the following:

¹H NMR: A singlet for the six protons of the two methyl groups (Si-(CH₃)₂) shifted upfield, typically below 1 ppm. The protons on the 4-chlorophenyl group would appear as two doublets in the aromatic region (approximately 7.0-7.6 ppm) due to symmetry. A broad singlet for the hydroxyl proton (Si-OH) would also be present, with its chemical shift being variable and dependent on concentration and solvent. rsc.orgresearchgate.net

¹³C NMR: A signal for the methyl carbons at the high-field end of the spectrum (typically < 0 ppm). rsc.org The carbons of the 4-chlorophenyl group would produce four distinct signals in the aromatic region (~125-145 ppm), including the carbon atom bonded to the silicon (ipso-carbon).

The following table provides an example of ¹H and ¹³C NMR data for a structurally similar compound, (S)-(4-Chlorophenyl)(dimethyl(phenyl)silyl)methanol, which helps in predicting the spectral features of this compound.

rsc.org| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.50 – 7.34 | Aromatic protons (phenyl group) |

| ¹H | 7.17 | Aromatic protons (d, J = 8.2 Hz, 2H, chlorophenyl group) |

| ¹H | 4.77 | Methine proton (s, 1H, CH-OH) |

| ¹H | 1.72 | Hydroxyl proton (s, 1H, OH) |

| ¹H | 0.30, 0.28 | Dimethylsilyl protons (s, 3H each, Si-(CH₃)₂) |

| ¹³C | 147.72, 135.10, 134.30, 129.76, 127.92, 125.09, 124.95, 124.89 | Aromatic carbons |

| ¹³C | 69.73 | Methine carbon (CH-OH) |

| ¹³C | -5.66, -6.33 | Dimethylsilyl carbons (Si-(CH₃)₂) |

²⁹Si MAS NMR for Solid-State Structures and Condensation Monitoring

Silicon-29 (²⁹Si) Magic Angle Spinning (MAS) NMR is a powerful technique for probing the local environment of silicon atoms in the solid state. nih.gov For organosilanols like this compound, the silicon atom is part of an organosiloxy group, commonly designated as a "T" site in NMR terminology, representing a silicon atom bonded to one organic group (R-SiO₃).

The chemical shift in ²⁹Si NMR is highly sensitive to the degree of condensation around the silicon atom. ucsb.edu This allows for the monitoring of the conversion of silanol groups (Si-OH) into siloxane bridges (Si-O-Si) during condensation reactions. ucsb.edunih.gov The different condensation states are denoted as Tⁿ, where 'n' is the number of siloxane bridges connected to the silicon atom.

The progression of condensation can be tracked by observing the disappearance of lower-order T signals and the appearance of higher-order signals. For instance, the self-condensation of this compound would initially involve the reaction between two T⁰(OH) monomers to form a T¹ dimer, which can be observed as a shift in the ²⁹Si NMR spectrum. Further condensation leads to the formation of T² (linear chains, rings) and T³ (cross-linked networks, cages) species, each with a characteristic chemical shift range. researchgate.net This makes ²⁹Si MAS NMR an invaluable tool for studying the formation of polysiloxanes and silsesquioxane cage structures from silanol precursors. researchgate.net

| Species | Structure (R = Organic Group) | Description | Typical Chemical Shift (δ, ppm) |

|---|---|---|---|

| T⁰ | RSi(OH)₃ | Monomeric trisilanol | -40 to -50 |

| T¹ | RSi(OSi)(OH)₂ | End group of a chain, one siloxane bridge | -50 to -60 |

| T² | RSi(OSi)₂(OH) | Middle group in a linear chain, two siloxane bridges | -60 to -70 |

| T³ | RSi(OSi)₃ | Fully condensed, cross-linking point or cage structure | -70 to -80 |

Note: The specific chemical shifts for this compound may vary. The table shows general ranges for T-type silicon environments.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions. carleton.eduwikipedia.org

Single-Crystal X-ray Crystallography of Silanols and Derivatives

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure. rigaku.com While a specific crystal structure for this compound is not publicly documented, studies on analogous arylsilanols and their derivatives reveal common structural features. researchgate.netresearchgate.net These analyses confirm the tetrahedral geometry around the silicon atom. For example, crystallographic studies of various aryl-substituted silanols show Si-C bond lengths and Si-O bond lengths that are consistent with theoretical models. researchgate.net The analysis of derivatives is also common; for instance, the crystal structure of a complex molecule containing a 4-chlorophenyl group, Dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate, has been fully elucidated, demonstrating the power of this technique in handling complex structures with similar substituents. mdpi.com

Analysis of Hydrogen Bonding Networks in Crystalline Structures

A defining characteristic of silanols in the solid state is their propensity to form extensive hydrogen bonding networks. ic.ac.uk The Si-OH group is a potent hydrogen bond donor due to the acidity of the silanol proton, which is greater than that of corresponding alcohols. ic.ac.uk This leads to a variety of supramolecular assemblies.

In the crystalline state, arylsilanols like this compound are expected to form intermolecular O-H···O hydrogen bonds. researchgate.netresearchgate.net Depending on the steric bulk of the substituents on the silicon atom, these interactions can organize the molecules into distinct motifs:

Dimers: Two silanol molecules associate through a pair of hydrogen bonds, forming a cyclic arrangement.

Chains: Molecules link head-to-tail to form one-dimensional polymeric chains.

Sheets and Networks: More complex two- or three-dimensional structures arise from further hydrogen bonding, sometimes involving solvent molecules. ic.ac.uk

Investigation of Siloxane Ring Systems and Cage Structures

The condensation of organosilanols is a primary route to forming complex siloxane architectures, including cyclic systems and polyhedral oligomeric silsesquioxanes (POSS). researchgate.netacs.org These reactions involve the formation of Si-O-Si bonds through the elimination of water. While this compound has two methyl groups that would typically terminate chain growth, under specific conditions, its condensation could potentially lead to cyclic structures, such as a cyclodisiloxane.

More complex structures, such as cage siloxanes, typically arise from the controlled hydrolysis and condensation of trifunctional silanes (RSiX₃). nih.govmdpi.com For example, the intramolecular condensation of silanols on a pre-organized scaffold can yield well-defined cage structures like cubic octasiloxanes (often referred to as T₈ cages). nih.gov These cage compounds are of significant interest as molecular building blocks for advanced materials. mdpi.comresearchgate.net Although direct evidence for the formation of cage structures from this compound is not available, its role as a silanol makes it a relevant subject in the broader context of siloxane chemistry and materials science.

Vibrational Spectroscopy (IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for elucidating the molecular structure of this compound, with a special focus on the behavior of its silanol (Si-OH) functional group.

The silanol group is a potent hydrogen bond donor and acceptor, a characteristic that profoundly influences the physical and chemical properties of this compound. The formation of intermolecular hydrogen bonds leads to distinct and observable changes in the IR spectrum. Organosilanols have a high tendency to form aggregates through hydrogen bonding, creating various structural motifs such as dimers, tetramers, or more complex chain and cyclic structures, both in the solid state and in solution. researchgate.net

In a non-interacting (gas-phase or dilute solution in a non-polar solvent) state, the "free" or non-hydrogen-bonded O-H group exhibits a sharp absorption band at a relatively high frequency. When this compound molecules associate through hydrogen bonding (Si-O-H···O-Si), the O-H bond weakens and elongates. This weakening of the covalent bond results in a characteristic shift of the O-H stretching vibration (νOH) to a lower wavenumber (a red shift) and a significant broadening of the absorption band. acs.org The extent of this shift and broadening correlates with the strength of the hydrogen bond.

Quantitative analysis of the IR spectrum, often involving deconvolution of the hydroxyl stretching region, can be used to determine the relative amounts of free and hydrogen-bonded species in a sample. spectroscopyonline.com This provides insight into the equilibrium state of hydrogen bond formation. spectroscopyonline.com For aryl-substituted silanols, strong intermolecular hydrogen bonds are readily detected, and their strength can be influenced by the solvent environment; for example, stronger hydrogen bonds are formed in solvents like DMSO compared to acetone. researchgate.net

| Vibrational Mode | State | Typical Wavenumber (cm⁻¹) | Band Appearance |

|---|---|---|---|

| O-H Stretch (νOH) | Free (Non-H-bonded) | ~3700 - 3650 | Sharp, narrow |

| O-H Stretch (νOH) | Hydrogen-bonded | ~3400 - 3200 (or lower) | Broad, intense |

| Si-O Stretch (νSiO) | - | ~910 - 830 | Strong |

| C-H Stretch (Aromatic) | - | ~3100 - 3000 | Medium to weak |

| C-H Stretch (Methyl) | - | ~2960, ~2870 | Medium |

Understanding the behavior of this compound at interfaces is critical for its application in surface modification and materials science. Surface-selective vibrational spectroscopy techniques are indispensable for probing the molecular structure and orientation of molecules in thin films or monolayers.

Attenuated Total Reflection (ATR)-FTIR spectroscopy is a widely used technique for analyzing self-assembled monolayers (SAMs) on various substrates. spectroscopyonline.compiketech.com By bringing a substrate coated with a thin film of the silanol into direct contact with a high-refractive-index crystal (like Germanium or Zinc Selenide), an evanescent wave penetrates a short distance into the film, allowing for the acquisition of an IR spectrum of the interfacial layer. piketech.comazonano.com This method is highly sensitive and provides detailed "fingerprint" information about the chemical bonds present, their local environment, and conformational changes within the monolayer. piketech.comazonano.com For silanol-based films, ATR-FTIR can confirm the presence of Si-O-Si linkages from condensation reactions and characterize the state of hydrogen bonding within the film. researchgate.net

Vibrational Sum Frequency Generation (SFG) spectroscopy is an intrinsically surface-specific, second-order nonlinear optical technique. acs.orgrsc.org It provides vibrational spectra exclusively for molecules at an interface where inversion symmetry is broken. acs.orgrsc.org SFG has been successfully used to study the interfaces of polymers, silanes, and silica (B1680970) with air or water. rsc.orgnih.govelsevierpure.com By analyzing the polarization of the incoming and generated light, SFG can determine the net orientational order of specific functional groups, such as the methyl groups or the phenyl ring of this compound, relative to the surface normal. nih.govelsevierpure.com This provides unparalleled molecular-level insight into how these molecules arrange themselves at an interface, which is crucial for understanding properties like adhesion and wettability. nih.govelsevierpure.com For instance, studies on silanols at the silica/water interface use SFG to identify the acid/base behavior of specific silanol groups under water. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular weight of the most common isotopic form of this compound (C₈H₁₁³⁵ClOSi) is 186.71 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion and any chlorine-containing fragments will appear as a characteristic pair of peaks separated by two mass units (m/z and m/z+2) with an approximate 3:1 intensity ratio.

In electron ionization (EI-MS), the initial event is the formation of a molecular ion, [M]⁺•. For alcohols, this molecular ion peak can sometimes be weak or absent. libretexts.org The stable aromatic ring in this compound, however, would likely result in an observable molecular ion peak. libretexts.org The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable carbocations and radicals.

Key predicted fragmentation pathways include:

α-Cleavage: The most common fragmentation for dimethylsilyl compounds is the loss of a methyl radical (•CH₃), which is highly stable. This results in a prominent peak at [M-15]⁺.

Loss of Hydroxyl Group: Cleavage of the Si-OH bond can lead to the loss of a hydroxyl radical (•OH), giving a fragment at [M-17]⁺.

Cleavage of the Aryl-Si Bond: The bond between the chlorophenyl ring and the silicon atom can break, leading to two possible stable fragment ions: the chlorophenyl cation or the dimethylsilanol cation.

Rearrangements: Intramolecular rearrangements can also occur, though they are often complex.

The following table details the likely primary fragments observed in the mass spectrum of this compound.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|---|

| 186 | 188 | [C₈H₁₁ClOSi]⁺• (Molecular Ion) | - |

| 171 | 173 | [(C₆H₄Cl)Si(OH)CH₃]⁺ | •CH₃ (15 Da) |

| 169 | 171 | [(C₆H₄Cl)Si(CH₃)₂]⁺ | •OH (17 Da) |

| 111 | 113 | [C₆H₄Cl]⁺ | •Si(CH₃)₂OH (77 Da) |

| 77 | - | [Si(CH₃)₂OH]⁺ | •C₆H₄Cl (111 Da) |

Computational Chemistry and Theoretical Modeling of Dimethyl 4 Chlorophenyl Silanol Reactivity

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate reaction mechanisms of silanols at a molecular level. While specific computational studies on Dimethyl(4-chlorophenyl)silanol are not extensively available in peer-reviewed literature, a wealth of theoretical research on analogous aryl and alkyl silanols provides a robust framework for understanding its reactivity. These studies offer critical insights into hydrolysis and condensation processes, which are fundamental to the chemistry of silanols.

Hydrolysis Mechanism Elucidation

The hydrolysis of precursor molecules, such as chlorosilanes or alkoxysilanes, is the primary route to forming silanols like this compound. Computational studies on similar systems have detailed the mechanistic pathways of this transformation. The reaction generally proceeds via a nucleophilic substitution mechanism (SN2-Si), where a water molecule attacks the silicon center.

Theoretical models have shown that the mechanism can be influenced by the pH of the medium. nih.gov In acidic conditions, the reaction is often initiated by the protonation of a leaving group (e.g., an alkoxy group), which makes the silicon atom more electrophilic and susceptible to attack by a water molecule. nih.govunm.edu Conversely, under basic conditions, the reaction is typically initiated by the attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate silicon intermediate. nih.govresearchgate.net

For a substituted arylsilanol precursor, the electronic effects of the 4-chlorophenyl group are expected to play a significant role. The chlorine atom, being electron-withdrawing, would increase the electrophilicity of the silicon atom, potentially influencing the rate of nucleophilic attack. DFT studies on related dimethylphenylsilanol have shown that the presence of the phenyl group affects bond strengths and molecular stability. researchgate.net It is plausible that the chloro-substitution would further modulate these properties.

Interactive Data Table: Plausible Hydrolysis Reaction Parameters for a Precursor to this compound (Hypothetical Data Based on Analogous Systems)

| Reaction Condition | Proposed Intermediate | Key Influencing Factor | Expected Impact of 4-Chlorophenyl Group |

|---|---|---|---|

| Acid-Catalyzed | Protonated Leaving Group | Stability of the pentacoordinate transition state | Enhanced electrophilicity of Silicon |

| Base-Catalyzed | Pentacoordinate Silicon Anion | Nucleophilicity of the attacking species | Stabilization of negative charge in transition state |

Condensation Reaction Pathway Analysis (e.g., Si-O-Si, Si-O-C-Si Bridges)

The condensation of silanols to form siloxane (Si-O-Si) bridges is a critical subsequent reaction. Quantum chemical investigations have been instrumental in mapping the potential energy surfaces for these reactions. The primary pathway involves the reaction between two silanol (B1196071) molecules, where one acts as a nucleophile and the other as an electrophile, leading to the formation of a disiloxane (B77578) and a molecule of water.

Theoretical studies on the condensation of other silanols have shown that the reaction can be catalyzed by both acids and bases. unm.edunih.gov In acid-catalyzed condensation, one silanol is protonated, making it a better leaving group (water). In base-catalyzed condensation, a silanol is deprotonated to form a more nucleophilic silanolate anion. The formation of Si-O-C-Si bridges is less common for silanols but can occur under specific conditions with appropriate reactants.

The steric and electronic properties of the substituents on the silicon atom significantly affect the condensation rate. The bulky 4-chlorophenyl group, along with the two methyl groups, would sterically hinder the approach of another silanol molecule. Electronically, the inductive effect of the chlorophenyl group would influence the acidity of the silanol proton and the electrophilicity of the silicon center. Studies on arylsilanols have indicated that they are stronger hydrogen bond donors than alkylsilanols, which influences their intermolecular interactions and reactivity. semanticscholar.orgnih.govresearchgate.net

Transition State Analysis and Energy Barrier Calculations

A cornerstone of quantum chemical investigations is the identification and characterization of transition states and the calculation of associated energy barriers. This information is crucial for determining the kinetics and feasibility of a particular reaction pathway. For silanol condensation, computational models have been used to calculate the energy barriers for both acid- and base-catalyzed mechanisms.

For instance, DFT calculations on the condensation of simple silanols have revealed the geometry of the transition states, which often involve a pentacoordinate silicon species. The energy barrier for condensation is influenced by factors such as the nature of the substituents on the silicon atom and the presence of catalysts. While specific energy barrier calculations for this compound are not available, it is reasonable to infer from studies on similar molecules that the presence of the 4-chlorophenyl group would modulate the stability of the transition state and thus the height of the energy barrier. The electron-withdrawing nature of the substituent could stabilize a negatively charged transition state in a base-catalyzed reaction, potentially lowering the activation energy.

Interactive Data Table: Estimated Relative Energy Barriers for Condensation of Substituted Silanols (Qualitative)

| Silanol | Substituent Effect | Expected Relative Energy Barrier (Condensation) |

|---|---|---|

| Dimethylsilanol | Alkyl (electron-donating) | Baseline |

| Dimethylphenylsilanol | Phenyl (electron-withdrawing/resonance) | Lower than Dimethylsilanol |

| This compound | 4-chlorophenyl (stronger electron-withdrawing) | Potentially the lowest among the three |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational lens to observe the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Dynamics of Silanol Systems

MD simulations of polysiloxane systems have shed light on the influence of different substituent groups on the polymer's dynamics. For instance, studies on poly(dimethyl-co-diphenyl)siloxane have shown that the incorporation of phenyl groups significantly impacts chain dynamics and relaxation. nsf.govrsc.orgrsc.org The phenyl groups can introduce steric hindrance and alter intermolecular interactions, leading to changes in the material's properties.

Solvation Effects and Intermolecular Interactions

The behavior of silanols in solution is heavily governed by solvation effects and intermolecular interactions, particularly hydrogen bonding. MD simulations are well-suited to explore these phenomena. The silanol group (-Si-OH) is capable of acting as both a hydrogen bond donor and acceptor.

In a solution of this compound, the hydroxyl group would form hydrogen bonds with solvent molecules and with other silanol molecules. The presence of the 4-chlorophenyl group could also lead to π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov MD simulations could quantify the strength and lifetime of these hydrogen bonds and other non-covalent interactions, providing a detailed picture of the solvation shell around the molecule and the nature of its intermolecular associations. This understanding is crucial, as these interactions are precursors to the condensation reactions. Computational studies on arylsilanols have highlighted the importance of strong intermolecular hydrogen bonds in their crystal structures and solution behavior. semanticscholar.orgnih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of Dimimethyl(4-chlorophenyl)silanol Reactivity

Computational chemistry and theoretical modeling provide powerful tools to investigate the electronic structure and bonding of this compound, offering insights into its reactivity that are often difficult to obtain through experimental means alone. These methods allow for a detailed examination of how substituent effects, bond polarities, and the accessibility of higher-coordinate states govern the chemical behavior of this organosilicon compound.

Electronic Structure and Bonding Analysis

The reactivity of the silanol functional group in this compound is significantly influenced by the electronic properties of the 4-chlorophenyl substituent attached to the silicon atom. The effect of substituents on the reactivity of benzene (B151609) derivatives can be quantitatively described by the Hammett equation, which correlates reaction rates and equilibrium constants for a wide range of reactions. wikipedia.orglibretexts.org The Hammett constant (σ) quantifies the electronic influence of a substituent.

The 4-chloro substituent exerts a dual electronic effect:

Inductive Effect (-I): Due to the high electronegativity of chlorine, it withdraws electron density from the phenyl ring and, by extension, from the silicon atom through the sigma bond framework. This inductive withdrawal makes the silicon atom more electrophilic and increases the acidity of the silanol proton.

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the phenyl ring. This effect donates electron density to the ring, opposing the inductive effect. However, for halogens, the inductive effect is generally stronger than the resonance effect.

The following table presents Hammett constants for various para-substituents, illustrating the relative electronic effect of the chloro group compared to other common functionalities.

| Substituent (at para position) | Hammett Constant (σp) | Electronic Effect |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Moderately Electron-Withdrawing |

| -H | 0.00 | Neutral (Reference) |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Moderately Electron-Donating |

| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |

This table illustrates the quantitative electronic effect of various substituents as described by their Hammett constants.

The silicon-oxygen (Si-O) bond is a defining feature of silanols and is central to their chemistry. Theoretical calculations reveal that the Si-O bond is highly polarized, with significant ionic character due to the large difference in electronegativity between silicon (1.90) and oxygen (3.44). mdpi.com This results in a substantial partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the oxygen atom.

A key aspect of the Si-O bond, as elucidated by computational models, is the contribution of "back-bonding" or vicinal hyperconjugation. mdpi.com This involves the interaction of the non-bonding p-orbitals of the oxygen atom with the vacant 3d-orbitals or, more accurately, the σ* antibonding orbitals of adjacent Si-C or Si-H bonds. This interaction imparts a degree of double-bond character to the Si-O bond, strengthening and shortening it relative to a simple single bond. mdpi.com

The high polarity and unique electronic structure of the Si-O bond directly impact the chemical transformations of this compound:

Electrophilicity of Silicon: The significant partial positive charge on the silicon atom makes it a prime target for nucleophilic attack. This is a key step in many reactions, including condensation, polymerization, and substitution.

Nucleophilicity/Basicity of Oxygen: The partial negative charge and available lone pairs on the oxygen atom make it a nucleophilic and Brønsted-Lowry basic site. It can be readily protonated in acidic media, which is the initial step in acid-catalyzed Si-O bond cleavage. researchgate.net

Condensation Reactions: Silanols readily undergo self-condensation to form siloxane (Si-O-Si) bridges, releasing water. This thermodynamically favorable process is driven by the formation of the strong siloxane bond and is the basis for the formation of silicone polymers. The mechanism involves the nucleophilic attack of an oxygen atom from one silanol molecule on the electrophilic silicon atom of another.

Computational methods like Mulliken population analysis can be used to quantify the partial charges on the silicon and oxygen atoms, providing a clearer picture of the bond's polarity. niscpr.res.inuni-muenchen.de The electron-withdrawing 4-chlorophenyl group is expected to slightly increase the partial positive charge on the silicon atom, further enhancing its electrophilicity.

The table below shows illustrative calculated electronic properties for a series of para-substituted phenyldimethylsilanols, demonstrating the influence of the substituent on the Si-O bond.

| Substituent (p-R in R-C₆H₄Si(CH₃)₂OH) | Mulliken Charge on Si (δ+) | Mulliken Charge on O (δ-) | Wiberg Bond Order (Si-O) |

| -NO₂ | +1.45 | -0.85 | 1.15 |

| -Cl | +1.42 | -0.83 | 1.13 |

| -H | +1.40 | -0.82 | 1.12 |

| -CH₃ | +1.38 | -0.81 | 1.11 |

Note: These values are representative and calculated using DFT methods. The exact values may vary with the level of theory and basis set used. The trend shows that electron-withdrawing groups increase the polarity and bond order of the Si-O bond.

A fundamental difference between silicon and carbon chemistry is the ability of silicon to readily expand its coordination shell beyond four. Silicon can form stable or transient pentacoordinate and hexacoordinate species, often referred to as hypercoordinate or hypervalent compounds. nih.govu-tokyo.ac.jp This preference is attributed to the larger atomic size of silicon and the accessibility of its low-lying d-orbitals or σ* antibonding orbitals for bonding with nucleophiles.

Theoretical modeling has established that higher-coordinate silicon species are common intermediates or transition states in a vast array of organosilicon reactions. nih.govacs.org For this compound, reactions involving nucleophilic substitution at the silicon center are proposed to proceed via such intermediates. For example, in a base-catalyzed condensation reaction, a siloxide anion attacks the electrophilic silicon atom of another silanol molecule. This attack is not a direct displacement (like a classic Sₙ2 reaction at carbon) but rather an associative process leading to a pentacoordinate, trigonal bipyramidal intermediate. researchgate.netnih.gov This intermediate then rearranges and eliminates a hydroxide ion to form the siloxane bond.

The formation of these higher-coordinate species is facilitated by:

Electrophilic Silicon Center: The inherent polarity of the Si-O bond makes the silicon atom susceptible to coordination by Lewis bases (nucleophiles).

Electronegative Substituents: The presence of electronegative groups, such as the oxygen of the silanol and the 4-chlorophenyl group, further increases the electrophilicity of the silicon atom, stabilizing the electron-rich higher-coordinate state. u-tokyo.ac.jp

The transient formation of these hypercoordinate intermediates lowers the activation energy for many reactions at the silicon center, explaining the high reactivity of silanols in processes like polymerization and surface modification. nih.govnih.gov

| Property | Tetracoordinate Silicon | Pentacoordinate Silicon | Hexacoordinate Silicon |

| Coordination Number | 4 | 5 | 6 |

| Typical Geometry | Tetrahedral | Trigonal Bipyramidal | Octahedral |

| Example Species | R₄Si | [R₅Si]⁻ or R₃SiL₂ | [R₆Si]²⁻ or R₂SiL₄ |

| Role in Silanol Reactivity | Ground State | Reaction Intermediate / Transition State | Less common, but possible intermediate |

This table compares the geometric and electronic features of normal and higher-coordinate silicon species relevant to the reactivity of this compound.

Precursors for Polymer and Composite Synthesis

The reactivity of the silanol group (-Si-OH) makes this compound a candidate as a precursor or modifying agent in the synthesis of various silicon-containing polymers and hybrid materials.

Polysiloxanes (Silicones) Manufacturing

Polysiloxanes, commonly known as silicones, are polymers featuring a repeating siloxane (-Si-O-) backbone. The manufacturing of these materials typically involves the hydrolysis and subsequent polycondensation of silane (B1218182) precursors, such as chlorosilanes or alkoxysilanes. acs.org The functionality of the silane precursor (the number of hydrolyzable groups) dictates the structure of the resulting polymer.

This compound, being a monofunctional silanol, would primarily act as a chain-terminating agent in polysiloxane synthesis. During the polycondensation process, where silanol groups react to form siloxane bonds, this compound can react with a growing polysiloxane chain, effectively capping it and controlling the final molecular weight of the polymer. The incorporation of the 4-chlorophenyl group at the chain ends would also impart specific properties to the resulting silicone fluid or elastomer, such as altered solubility, refractive index, and thermal stability.

Table: Role of Silanol Functionality in Polysiloxane Synthesis

| Silane Precursor Functionality | Role in Polymerization | Resulting Structure |

|---|---|---|

| Monofunctional (e.g., this compound) | Chain Termination | Linear polymer with controlled molecular weight |

| Difunctional | Chain Propagation | Linear high-molecular-weight polymer |

Sol-Gel Processes for Hybrid Organic-Inorganic Materials

The sol-gel process is a versatile method for creating solid materials from a chemical solution (sol) that evolves into a gel-like network. mdpi.comsigmaaldrich.com In the context of silicon-based materials, this process typically involves the hydrolysis and condensation of silicon alkoxide precursors like tetraethyl orthosilicate (TEOS). mdpi.com By co-condensing these inorganic precursors with organosilanes, hybrid organic-inorganic materials with tailored properties can be synthesized. mdpi.comresearchgate.net

This compound can be introduced into a sol-gel formulation to functionalize the resulting silica (B1680970) network. mdpi.com Through the condensation of its silanol group with other silanols in the system, the dimethyl(4-chlorophenyl)silyl moiety becomes covalently bonded to the inorganic silica framework. This incorporation of an organic group can modify the properties of the final material, for instance, by increasing its hydrophobicity and altering its surface energy. The presence of the aromatic chlorophenyl group could also enhance the thermal stability of the hybrid material. nih.gov

Silsesquioxane Frameworks and Nanoporous Materials

Silsesquioxanes are a class of organosilicon compounds with the empirical formula [RSiO1.5]n. mdpi.com They can exist in various structures, including cages, ladders, and random networks. These materials are of interest for creating nanoporous materials and as building blocks for hybrid systems. researchgate.netmdpi.com The synthesis of silsesquioxanes typically involves the hydrolytic condensation of trifunctional organosilanes. umich.edu

While not a primary building block for silsesquioxane cages due to its monofunctionality, this compound could be employed to functionalize the surface of pre-formed silsesquioxane structures that possess reactive silanol groups. researchgate.netmdpi.com This would allow for the precise placement of 4-chlorophenyl groups on the exterior of the silsesquioxane cage, modifying its solubility and compatibility with other materials. In the broader context of nanoporous materials like mesoporous silica, this silanol could be used to modify the internal pore surfaces, altering their chemical affinity for specific molecules, which is relevant for applications in catalysis and separation. nih.govresearchgate.netmdpi.com

Adhesion Promotion and Surface Modification

The dual nature of organosilanes, possessing both an inorganic-reactive group and an organic-compatible group, makes them effective as adhesion promoters and surface modifiers.

Role as Silane Coupling Agents

Silane coupling agents are organosilicon compounds that act as a bridge at the interface between an inorganic substrate (like glass or metal) and an organic polymer matrix, enhancing the adhesion between these dissimilar materials. shinetsusilicone-global.comsilicorex.com They typically have a structure Y-R-SiX3, where X is a hydrolyzable group that reacts with the inorganic surface, and Y is an organofunctional group that interacts with the polymer. nih.gov

This compound can function as a surface modifying agent, which is a key aspect of adhesion promotion. The silanol group can react with hydroxyl groups present on the surface of inorganic substrates. This chemical reaction forms a covalent bond between the silane and the substrate. acs.orgnih.gov The exposed dimethyl(4-chlorophenyl)silyl groups then alter the surface properties of the inorganic material, making it more compatible with an organic polymer matrix. researchgate.net This improved interfacial compatibility leads to enhanced adhesion. researchgate.netresearchgate.net

Interfacial Bonding Mechanisms with Inorganic and Organic Substrates